

X-ray crystallography of 2,4-Dichloropyrimidine-5-carboxamide derivatives

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Compound of Interest

Compound Name: 2,4-Dichloropyrimidine-5-carboxamide

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X-ray Crystallography of Pyrimidine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several substituted pyrimidine derivatives. While specific crystallographic data for **2,4-Dichloropyrimidine-5-carboxamide** was not publicly available at the time of this publication, this guide offers insights into the structural characteristics of closely related compounds, which are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and a detailed understanding of its structural nuances is critical for the development of novel drugs.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of substituted pyrimidine derivatives, offering a quantitative comparison of their solid-state structures.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)	Z	Ref.
2,4-dichloro-5-chloroethyrimidine	C ₆ H ₅ Cl ₃ N ₂	Monoclinic	P2 ₁ /n	7.953(2)	11.583(3)	9.789(3)	90	109.84(3)	90	847.6(4)	4	[1]
2,4-dimethoxy-5-(p-tolyl)-tetrahydropyrimidin-6(7H)-one	C ₂₂ H ₂₃ N ₃ O ₃	Triclinic	P-1	6.1119(17)	12.856(3)	13.503(2)	90	90	90	990.8(4)	2	[1]

(E)- 4- (4- (dim ethy lami no)s tyryl)-5,6 ,7,8- tetra hydr opyr imid o[4, 5- b]qu inoli ne	C ₂₃ H ₂₄ N ₄	Mon oclin ic	P2 ₁ / c	10.1 23(2)	16.0 34(3)	12.2 34(3)	90	109. 45(3)	90	186 8.1(7)	4	[2]
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2,6- dia min opyr imidi n-4- yl nap htha lene -2- sulf onat e	C ₁₄ H ₁₂ N ₄ O ₃ S	Mon oclin ic	P2 ₁ / c	10.4 53(3)	8.45 6(2)	16.6 54(5)	90	107. 89(3)	90	140 0.0(7)	4	[3] [4]
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2,6- dia min	C ₁₁ H ₁₂	Mon oclin ic	P2 ₁ / n	7.98 7(2)	12.0 13(3)	13.5 43(4)	90	97.4 5(3)	90	128 9.1(6)	4	[3] [4]
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opyr N₄O
imidi ₃S
n-4-
yl 4-
met
hylb
enz
ene
sulf
onat
e

Experimental Protocols

The determination of the crystal structures of the compared pyrimidine derivatives involves a series of well-defined experimental steps. Below are detailed methodologies typical for such analyses.

Synthesis and Crystallization

The synthesis of pyrimidine derivatives often involves multicomponent reactions. For instance, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones can be achieved via an acetic acid-mediated multicomponent reaction.^[1]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For example, single crystals of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were grown from a dichloromethane and methanol mixture at room temperature.^[1]

X-ray Data Collection and Structure Refinement

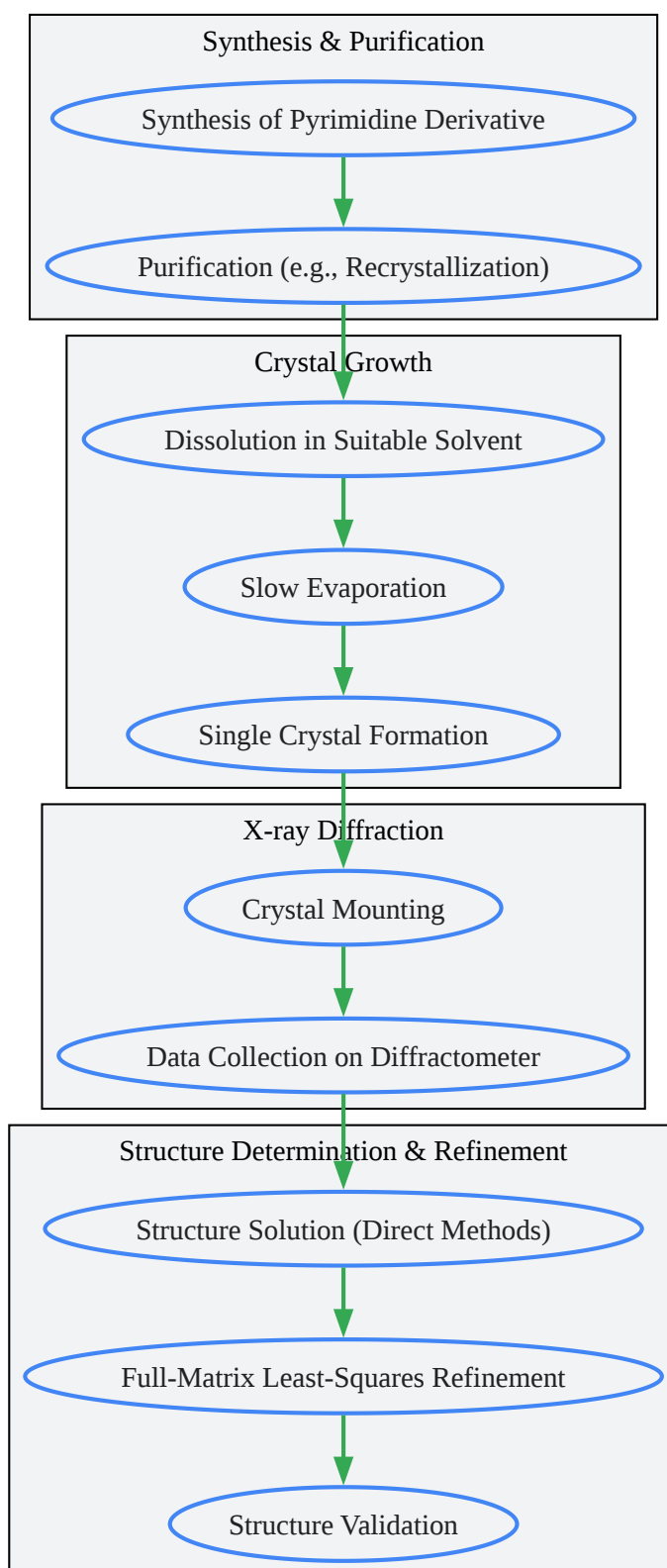
Data collection is performed on a single crystal X-ray diffractometer, commonly using Mo K α radiation. The crystal is kept at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.

The collected diffraction data are then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-

squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using software like PLATON.[3]

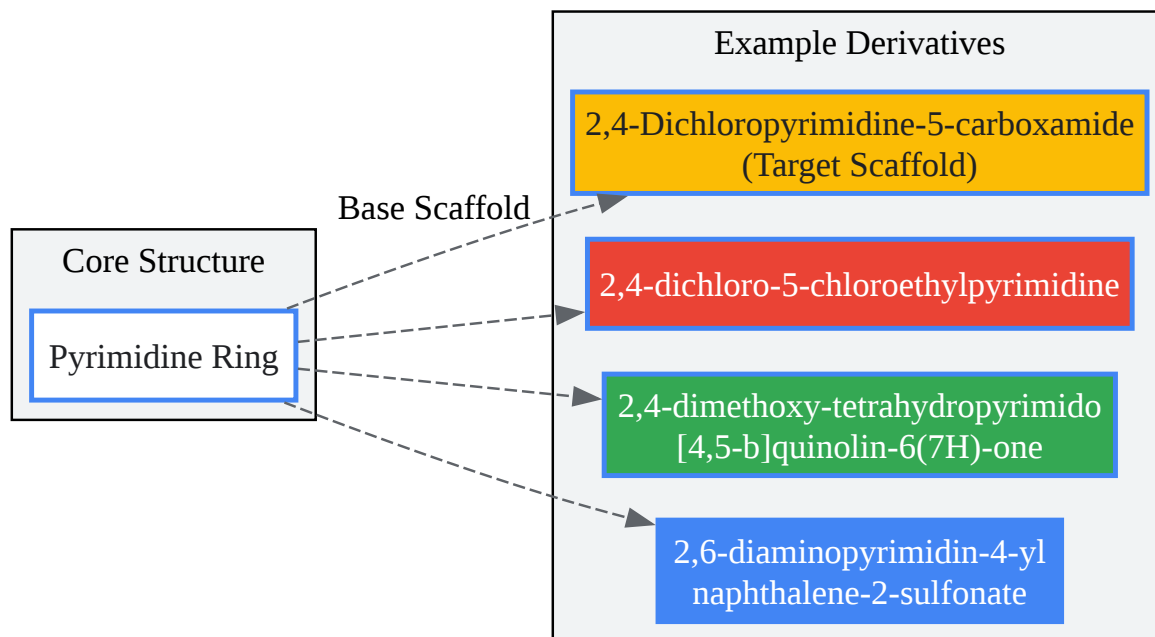
Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.



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Experimental workflow for X-ray crystallography.



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References

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